Cas no 488-11-9 (Mucobromic acid)
Mucobromic acid Chemical and Physical Properties
Names and Identifiers
-
- Mucobromic acid
- 2,3-Dibromo-4-oxo-2-butenoic Acid
- 2,3-Dibromomalealdehydic acid
- (2Z)-2,3-dibromo-4-oxobut-2-enoic acid
- (Z)-2,3-dibromo-4-oxobut-2-enoic acid
- 2,3-Dibrom-4-oxo-cis-crotonsaeure
- 2,3-dibromo-4-oxo-cis-crotonic acid
- Bromomucic acid
- Dibromo maleic monaldehyde
- DIBROMOALDEHYDOACRYLIC ACID
- Dibromomalealdehydic acid
- Malealdehydic acid,dibromo
- Mucobromsaeure
- Mucobromicacid
- C4H2Br2O3
- KSC236I7J
- 2,3-dibromo-3-formylacrylic acid
- TRA0100770
- 2-Butenoic acid,2,3-dibromo-4-oxo-
- M689
- AK687362
- 2-Butenoicacid, 2,3-dibromo-4-oxo-, (2Z)-
- CID 68100
- 2-Butenoic acid, 2,3-dibromo-4-oxo-, (Z)-
- 3-dibromo-4-oxo-(z)-2-butenoicaci
- Malealdehydic acid, dibromo-
- Mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid) (open form)
- (2Z)-2,3-Dibromo-4-oxo-2-butenoic acid
- (Z)-2,3-dibromo-4-oxo-2-butenoate
- Mucobromic acid, 99%
- D78114
- A815495
- SCHEMBL319076
- 2-Butenoic acid, 2,3-dibromo-4-oxo-
- A827609
- NSC 12426
- CCRIS 6704
- F2191-0142
- 488-11-9
- W-106039
- J-610084
- DTXSID20883397
- NSC-12426
- 2-Butenoic acid,3-dibromo-4-oxo-, (Z)-
- 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)-
- M0471
- (Z)-2,3-dibromo-4-oxo-but-2-enoic acid
- AI3-16061
- BP-10120
- Mucobromic acid 2,3-Dibromo-4-oxo-2-butenoic acid
- EINECS 207-670-5
- MFCD00063745
- (Z)-2,3-dibromo-4-oxobut-2-enoicacid
- AKOS003625055
- Mucobromic acid;2,3-Dibromo-4-oxo-2-butenoic acid
- NSC12426
- STL194197
- 2-Butenoic acid, 2,3-dibromo-4-oxo-, (Z)-(9CI)
- DTXCID501022931
- 207-670-5
- Malealdehydic acid, dibromo-(8CI)
-
- MDL: MFCD00063745
- Inchi: 1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
- InChI Key: NCNYEGJDGNOYJX-IHWYPQMZSA-N
- SMILES: Br/C(/C(=O)O)=C(/C=O)\Br
- BRN: 1705707
Computed Properties
- Exact Mass: 255.83700
- Monoisotopic Mass: 255.837069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: White crystals
- Density: 2.2801 (rough estimate)
- Melting Point: 123.0 to 126.0 deg-C
- Boiling Point: 321.8 °C at 760 mmHg
- Flash Point: 148.4 °C
- Refractive Index: 1.4947 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- PSA: 54.37000
- LogP: 1.27130
- FEMA: 3196
- Solubility: dissolve in water
- pka: 0.28±0.44(Predicted)
Mucobromic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
Mucobromic acid Customs Data
- HS CODE:29183000
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Mucobromic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023257-1g |
Mucobromic acid |
488-11-9 | >99.0%(T) | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 023257-25g |
Mucobromic acid |
488-11-9 | >99.0%(T) | 25g |
£11.00 | 2022-02-28 | |
| Fluorochem | 023257-100g |
Mucobromic acid |
488-11-9 | >99.0%(T) | 100g |
£27.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101727-100g |
Mucobromic acid |
488-11-9 | 99% | 100g |
¥224.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101727-25g |
Mucobromic acid |
488-11-9 | 99% | 25g |
¥136.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101727-500g |
Mucobromic acid |
488-11-9 | 99% | 500g |
¥1046.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101727-5g |
Mucobromic acid |
488-11-9 | 99% | 5g |
¥55.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013017-100g |
Mucobromic acid |
488-11-9 | 99% | 100g |
¥181 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013017-25g |
Mucobromic acid |
488-11-9 | 99% | 25g |
¥57 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013017-500g |
Mucobromic acid |
488-11-9 | 99% | 500g |
¥898 | 2023-09-08 |
Mucobromic acid Suppliers
Mucobromic acid Related Literature
-
Noreen Mian,Robert C. Andrews,Susan A. Andrews Environ. Sci.: Water Res. Technol. 2019 5 967
-
Bin-Bin Feng,Lian Lu,Chao Li,Xiang-Shan Wang Org. Biomol. Chem. 2016 14 2774
-
Kai Yang,Zhi-Xi Chen,Yong-Jun Zhou,Qi Chen,Shi-Wei Yu,Shi-He Luo,Zhao-Yang Wang Org. Chem. Front. 2022 9 1127
-
Olga A. Lodochnikova,Aigul R. Zaripova,Robert R. Fayzullin,Aida I. Samigullina,Irina I. Vandyukova,Lubov N. Potapova,Almira R. Kurbangalieva CrystEngComm 2018 20 3218
-
R. J. Lichtenecker Org. Biomol. Chem. 2014 12 7551
Additional information on Mucobromic acid
Mucobromic Acid (CAS No. 488-11-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Mucobromic acid, chemically designated as 2-bromo-2-deoxy-L-gluconic acid, is a significant compound in the realm of chemical and pharmaceutical research, with the CAS number 488-11-9 serving as its unique identifier. This compound has garnered considerable attention due to its versatile applications in various biochemical pathways and its potential in the development of novel therapeutic agents. The structural uniqueness of Mucobromic acid, characterized by the presence of a bromine atom at the C2 position of a deoxygluconic acid backbone, makes it a subject of intense study among researchers exploring innovative synthetic methodologies and pharmacological properties.
The chemical structure of Mucobromic acid imparts distinct reactivity and functionality, which are harnessed in multiple domains of scientific inquiry. Its ability to participate in glycosylation processes and act as a precursor in the synthesis of complex carbohydrates has positioned it as a valuable intermediate in organic synthesis. Furthermore, the brominated moiety enhances its utility as a building block in medicinal chemistry, facilitating the development of molecules with enhanced binding affinity and metabolic stability.
In recent years, Mucobromic acid has been increasingly explored for its potential applications in pharmaceuticals. The compound’s role as an intermediate in the synthesis of mucolytic agents has been particularly noteworthy. Mucolytics are substances that help to thin mucus and make it easier to cough up, making them crucial in treating respiratory conditions such as chronic bronchitis and cystic fibrosis. The unique chemical properties of Mucobromic acid allow it to disrupt mucoproteins, thereby reducing mucus viscosity and alleviating breathing difficulties.
Moreover, the investigation into Mucobromic acid’s pharmacological effects has extended beyond respiratory applications. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for developing novel anti-inflammatory drugs. The bromine atom’s ability to interact with biological targets at a molecular level has been identified as a key factor contributing to these effects. This discovery opens up new avenues for therapeutic intervention in inflammatory diseases, where traditional treatments may have limitations.
The synthetic pathways for producing Mucobromic acid have also seen significant advancements. Modern synthetic methodologies leverage green chemistry principles to optimize yield and reduce environmental impact. One such approach involves enzymatic bromination of deoxygluconic acid derivatives, which offers high selectivity and mild reaction conditions. These innovations not only enhance the efficiency of Mucobromic acid synthesis but also align with global efforts towards sustainable chemical manufacturing.
Another area where Mucobromic acid is making strides is in the field of biotechnology. Researchers are exploring its potential as a substrate for enzymes involved in carbohydrate metabolism. By understanding how enzymes interact with Mucobromic acid, scientists can gain insights into metabolic pathways and develop targeted therapies for metabolic disorders. This interdisciplinary approach highlights the compound’s significance beyond its immediate applications.
The analytical techniques used to study Mucobromic acid have also evolved, providing researchers with more precise tools for characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are among the methods employed to elucidate its structure and monitor purity levels. These advancements ensure that Mucobromic acid meets stringent standards required for pharmaceutical use.
Future research directions for Mucobromic acid are promising and multifaceted. Investigations into its role in glycosaminoglycan biosynthesis could lead to breakthroughs in treating degenerative joint diseases by modulating cartilage matrix composition. Additionally, exploring its interactions with bacterial biofilms may open new strategies for combating antibiotic-resistant infections.
The compound’s potential as an anticoagulant agent is another area under active investigation. By interfering with blood clotting mechanisms at specific stages, Mucobromic acid could offer an alternative or complementary therapy for patients suffering from thrombotic disorders. Clinical trials are underway to evaluate its efficacy and safety profile under controlled conditions.
The impact of Mucobromic acid on drug development extends to oncology research as well. Preliminary findings indicate that it may inhibit certain enzymes overexpressed in cancer cells, thereby disrupting tumor growth and proliferation. While further studies are needed to validate these claims, they underscore the compound’s versatility as a pharmacological tool.
In conclusion, Mucobromic acid (CAS No. 488-11-9) stands out as a pivotal compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from mucolytic therapy to anti-inflammatory treatments and beyond. As research continues to uncover new therapeutic potentials, the significance of Mucobromic acid is set to grow even further.
488-11-9 (Mucobromic acid) Related Products
- 36297-22-0(cis-.α.-Bromocrotonic acid)
- 62675-22-3(2-Butenedioic acid, 2,3-dibromo-, dimethyl ester)
- 149230-81-9(2-Butenedioic acid,2,3-dibromo-)
- 584-99-6(2-bromobut-2-enedioic acid)
- 644-80-4((2Z)-2-bromobut-2-enedioic acid)
- 149418-41-7(3,4-Dibromofuran-2(5h)-one)
- 27243-23-8(2-Butenoic acid,2-bromo-)
- 608-37-7(2-Butenedioic acid,2,3-dibromo-, (2Z)-)
- 21577-50-4(2,3-Dibromo-4-oxobut-2-enoic acid)
- 1578-14-9(2-Butenoic acid,2-bromo-3-methyl-)